N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine is a heterocyclic compound that features a thieno[3,2-b]thiophene core with a methylaminomethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine typically involves the following steps:
Formation of Thieno[3,2-b]thiophene Core: The thieno[3,2-b]thiophene core can be synthesized through cyclization reactions of substituted thiophenes.
Introduction of Methylaminomethyl Group: The methylaminomethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Formaldehyde, methylamine, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted thieno[3,2-b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its biological effects.
Electronic Properties: In organic electronics, the compound’s conjugated structure allows for efficient charge transport, making it suitable for use in OFETs and OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]thiophene: The parent compound without the methylaminomethyl substituent.
Thieno[2,3-b]thiophene: A regioisomer with different sulfur atom orientation.
Thieno[3,4-b]thiophene: Another regioisomer with a distinct sulfur atom arrangement.
Uniqueness
N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine is unique due to the presence of the methylaminomethyl group, which can impart specific chemical and biological properties. This substituent can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H9NS2 |
---|---|
Molekulargewicht |
183.3 g/mol |
IUPAC-Name |
N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine |
InChI |
InChI=1S/C8H9NS2/c1-9-5-6-4-8-7(11-6)2-3-10-8/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
MWGDFCHMDIWRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC2=C(S1)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.